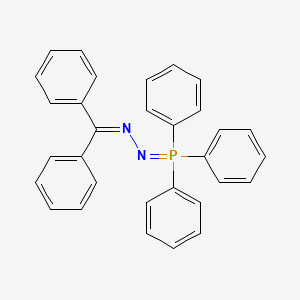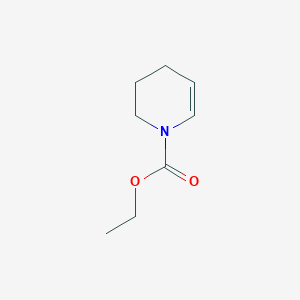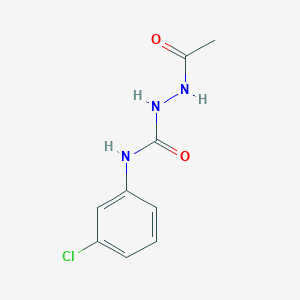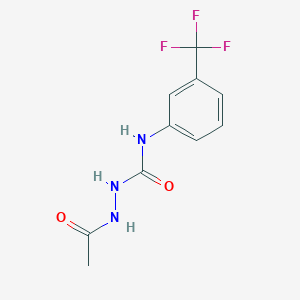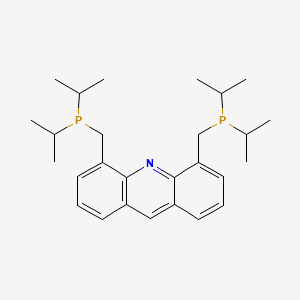
4,5-Bis-(di-i-propylphosphinomethyl)acridine
Descripción general
Descripción
“4,5-Bis-(di-i-propylphosphinomethyl)acridine” is a chemical compound with the molecular formula C27H39NP2 . It has a molecular weight of 439.55 and appears as yellow crystals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C27H39NP2 . This indicates that the molecule is composed of 27 carbon atoms, 39 hydrogen atoms, and 2 phosphorus atoms.
Physical and Chemical Properties Analysis
“this compound” appears as yellow crystals . It has a molecular weight of 439.55 and a molecular formula of C27H39NP2 . The compound is air sensitive .
Aplicaciones Científicas De Investigación
Immunosuppressant Properties
4,5-Bis-(aminomethyl)acridine, a related compound, has been found to be useful as an immunosuppressant. This compound was prepared and shown to produce a suppression of the humoral antibody response, comparable to several known immunosuppressive agents (Hess & Stewart, 1975).
Antileishmanial Activities
Research on 4,5-di-substituted acridines, which includes compounds similar to 4,5-Bis-(di-i-propylphosphinomethyl)acridine, revealed interesting antileishmanial properties. These compounds displayed amastigote-specific activities, potentially through a mechanism of action that might not involve DNA intercalation (Di Giorgio et al., 2005).
Potential Anticancer Properties
The synthesis of acridine analogs, including 4,5-bis(halomethyl)acridines, demonstrated their potential as anticancer agents. These compounds were found to intercalate in DNA and mediate interstrand DNA crosslinking, showing cytotoxicity to specific leukemia cell lines (Higashi et al., 2008).
Fluorescence Chemosensing
4,5-Bis(aminomethyl)acridine has been studied as a chemosensor for metal ions in aqueous solutions, showing selectivity for Zn2+. Its fluorescence enhancement made it suitable for detecting zinc in real water samples (Nunes et al., 2020).
DNA Binding and Intercalation
Research on 4,5-bis(dialkylaminoalkyl)-substituted acridines has indicated their properties in stabilizing telomeric G-quadruplexes, a DNA structure associated with telomere function and cancer (Laronze-Cochard et al., 2009).
Safety and Hazards
The safety data sheet indicates that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes .
Direcciones Futuras
The compound is used to make the Milstein Acridine Catalyst , which is involved in environmentally benign reactions of alcohols . This suggests that “4,5-Bis-(di-i-propylphosphinomethyl)acridine” and its derivatives could have potential applications in the development of “green” catalytic reactions .
Mecanismo De Acción
Target of Action
It is often used as a ligand in the formation of catalysts .
Mode of Action
The compound is used to make catalysts, such as the Milstein Acridine Catalyst . These catalysts are useful for the direct conversion of alcohols to acetals and esters, and for the selective synthesis of amines directly from alcohols and ammonia .
Biochemical Pathways
Given its role in the formation of catalysts, it likely plays a role in various chemical reactions involving the conversion of alcohols to acetals and esters, and the synthesis of amines from alcohols and ammonia .
Pharmacokinetics
As a chemical compound used in the formation of catalysts, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a component of catalysts, it likely facilitates various chemical reactions, leading to the production of desired compounds .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4,5-Bis-(di-i-propylphosphinomethyl)acridine are not well-documented in the literature. It is known that the compound is synthesized through a reaction involving 4,5-bis(bromomethyl)acridine and diisopropyl phosphine
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that the compound is involved in a reaction with 4,5-bis(bromomethyl)acridine and diisopropyl phosphine , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Propiedades
IUPAC Name |
[5-[di(propan-2-yl)phosphanylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NP2/c1-18(2)29(19(3)4)16-24-13-9-11-22-15-23-12-10-14-25(27(23)28-26(22)24)17-30(20(5)6)21(7)8/h9-15,18-21H,16-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJIJKGZFUNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CC1=CC=CC2=C1N=C3C(=C2)C=CC=C3CP(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


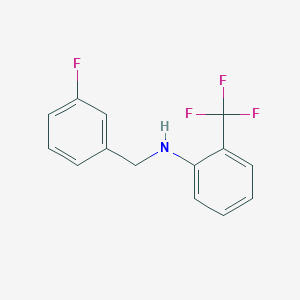
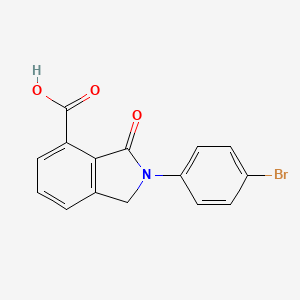


![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)

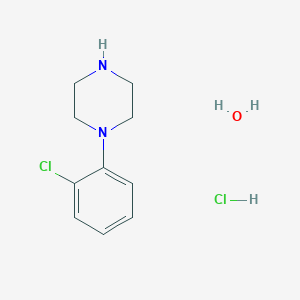
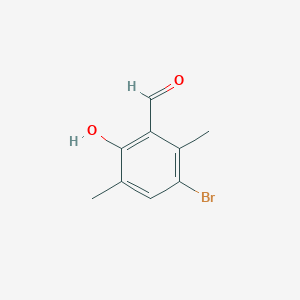
![1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one](/img/structure/B3335203.png)
